Product packaging for 4-(2,4-Dichlorophenoxy)benzoic acid(Cat. No.:CAS No. 925005-04-5)

4-(2,4-Dichlorophenoxy)benzoic acid

Cat. No.: B3372616
CAS No.: 925005-04-5
M. Wt: 283.1 g/mol
InChI Key: NCPJMYHBNJYQDB-UHFFFAOYSA-N
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Description

Contextualizing Phenoxy Acid Derivatives in Contemporary Chemical Research

Phenoxy acid derivatives represent a significant and versatile class of organic compounds that have garnered substantial interest across various domains of chemical research. Their structural motif, characterized by a phenoxy group linked to a carboxylic acid moiety, often through an ether linkage, provides a scaffold for diverse chemical modifications and applications. In contemporary research, these derivatives are explored for their potential in materials science, particularly in the development of specialty thermoplastic polymers where they can serve as monomers. epo.org The synthesis and properties of phenoxy acid derivatives are also a focal point in pharmaceutical and chemical synthesis, where they are utilized as crucial intermediates. chemicalbook.com The ability of the carboxylic acid group to form hydrogen bonds and the tunability of the phenoxy ring through substitution allow for the design of molecules with specific physicochemical properties.

Academic Significance of Chlorinated Benzoic Acid Analogues

Chlorinated benzoic acid analogues are a cornerstone in the field of organic and medicinal chemistry. The introduction of chlorine atoms onto the benzoic acid framework dramatically influences the electronic properties, lipophilicity, and steric profile of the molecule. This, in turn, affects their reactivity, crystal packing, and biological activity. Academically, these compounds are significant as they serve as model systems for studying the effects of halogen substitution on chemical and physical properties. They are frequently used as starting materials or key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, 2,4-dichlorobenzoic acid is a well-studied compound that can be prepared by the oxidation of 2,4-dichlorotoluene. wikipedia.org The study of their crystal structures provides valuable insights into intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for the rational design of new materials.

Evolution of Research Themes Related to 4-(2,4-Dichlorophenoxy)benzoic acid and its Structural Congeners

Research interest in this compound and its structural congeners, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has evolved significantly over time. Initially, the focus was heavily on their application as herbicides, with 2,4-D being one of the first successful selective herbicides developed. wikipedia.orgresearchgate.net This line of research explored their mode of action, which involves mimicking natural plant hormones to induce uncontrolled growth in broadleaf weeds. researchgate.netsolubilityofthings.com

More recently, the research landscape has broadened to include a more in-depth investigation of their chemical and physical properties at a molecular level. This includes detailed studies of their synthesis, spectroscopic characterization, and crystal structure analysis. For example, the crystal structure of 2,4-D reveals that the molecules form dimers through hydrogen bonding between their carboxylic acid groups. rsc.org Furthermore, there is growing interest in the environmental fate and biodegradation of these compounds. Studies have investigated the degradation of 2,4-D in various environmental conditions, highlighting its persistence in anaerobic environments. researchgate.netcdc.gov The continued study of these compounds and their derivatives contributes to a deeper understanding of structure-property relationships and informs the design of new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl2O3 B3372616 4-(2,4-Dichlorophenoxy)benzoic acid CAS No. 925005-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dichlorophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPJMYHBNJYQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization of 4 2,4 Dichlorophenoxy Benzoic Acid

Established Synthetic Routes to 4-(2,4-Dichlorophenoxy)benzoic acid and Related Structures

The construction of the diaryl ether linkage is the key step in synthesizing this compound. The most established method for this transformation is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542).

The primary route involves the reaction of 2,4-dichlorophenol (B122985) with a 4-halobenzoic acid, typically 4-chlorobenzoic acid or 4-bromobenzoic acid, in the presence of a copper catalyst. Current time information in Bangalore, IN.researchgate.net The reaction requires a base to deprotonate the phenol and is often carried out at high temperatures in a polar aprotic solvent. researchgate.net An alternative, though less direct, pathway involves the oxidation of a corresponding phenoxytoluene, such as 4-(2,4-dichlorophenoxy)toluene, using a cobalt catalyst system. wikipedia.org

Intermediates and Reaction Pathways in Phenoxybenzoic Acid Synthesis

The synthesis of phenoxybenzoic acids via the Ullmann condensation proceeds through several key intermediates. The reaction begins with the formation of a phenoxide salt, such as sodium 2,4-dichlorophenoxide, by treating the corresponding phenol with a base like sodium hydroxide (B78521) or potassium carbonate. Current time information in Bangalore, IN. This phenoxide then acts as the nucleophile.

The copper catalyst, often introduced as copper(I) iodide, copper(I) bromide, or generated in situ from copper metal or copper(II) salts, is central to the reaction. researchgate.netnih.gov The currently accepted mechanism involves the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide (e.g., 4-chlorobenzoic acid). The resulting aryl copper(III) intermediate then undergoes reductive elimination to form the diaryl ether product and regenerate a copper(I) halide, completing the catalytic cycle. researchgate.netnih.gov The reaction pathway is outlined below:

Reaction Pathway: Ullmann Condensation

Phenoxide Formation: 2,4-Dichlorophenol + Base → 2,4-Dichlorophenoxide

Catalyst Activation: Cu(I) source reacts with phenoxide → Copper(I) phenoxide intermediate

Coupling: Copper(I) phenoxide + 4-Halobenzoic Acid → Aryl Copper(III) intermediate

Product Formation: Reductive Elimination → this compound + Cu(I) Halide

The table below summarizes typical conditions for this synthesis.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)
2,4-Dichlorophenol4-Chlorobenzoic AcidCuI, Cu, or Cu₂OK₂CO₃, NaOHDMF, NMP150-210
2,4-Dichlorophenol4-Bromobenzoic AcidCuI/LigandCs₂CO₃DMF, Toluene110-150
Sodium 2,4-Dichlorophenoxide4-Chlorobenzoic AcidCopper bronzeNone (pre-formed)Tetralin~150

This table presents generalized conditions based on Ullmann-type reactions. Current time information in Bangalore, IN.researchgate.netnih.gov

Esterification and Amidation Strategies for Derivatization

The carboxylic acid group of this compound is a versatile handle for chemical derivatization, primarily through esterification and amidation.

Esterification is commonly achieved via the Fischer-Speier esterification method. This involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, under reflux conditions. snnu.edu.cnresearchgate.net The reaction is an equilibrium process, and removal of water can drive it to completion.

Amidation typically requires activation of the carboxylic acid. A common method is to first convert the benzoic acid to its more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. acs.org The resulting 4-(2,4-dichlorophenoxy)benzoyl chloride can then be treated with a primary or secondary amine to form the corresponding amide. researchgate.netmdpi.com Direct amidation of the carboxylic acid with an amine is also possible using coupling agents, such as carbodiimides (e.g., EDC) or various phosphonium- or uronium-based reagents, which form an activated intermediate in situ. researchgate.netru.nl

ReactionReagentsCatalyst/ActivatorConditionsProduct
EsterificationAlcohol (e.g., Methanol)Conc. H₂SO₄RefluxMethyl 4-(2,4-dichlorophenoxy)benzoate
Amidation (via Acid Chloride)1. Thionyl Chloride2. Amine (e.g., Aniline)Pyridine (optional)1. Reflux2. Room Temp.N-Phenyl-4-(2,4-dichlorophenoxy)benzamide
Amidation (Direct)Amine (e.g., Benzylamine)EDC, HOBtRoom Temp., Inert SolventN-Benzyl-4-(2,4-dichlorophenoxy)benzamide

This table provides representative strategies for derivatization. snnu.edu.cnacs.orgresearchgate.netmdpi.com

Novel Approaches in the Synthesis of this compound Analogues

While the Ullmann condensation is a workhorse reaction, modern synthetic chemistry has driven the development of more efficient, milder, and versatile methods. These include palladium-catalyzed cross-coupling reactions and the application of green chemistry principles.

Palladium-Catalyzed Coupling Reactions in Phenoxy Acid Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variant, have emerged as powerful alternatives to the copper-catalyzed Ullmann reaction. nih.gov These reactions typically proceed under much milder conditions, exhibit broader substrate scope, and require lower catalyst loadings.

The synthesis of a diaryl ether like this compound using this methodology would involve the coupling of 2,4-dichlorophenol with a 4-halobenzoic acid derivative in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos). acs.orgresearchgate.net The base used is often a weaker base like cesium carbonate or a phosphate (B84403) base.

Another novel palladium-catalyzed approach is C-H activation. researchgate.net In this strategy, a C-H bond is functionalized directly, avoiding the need for pre-functionalized starting materials like aryl halides. For instance, a palladium catalyst could potentially mediate the direct coupling of 1,3-dichlorobenzene (B1664543) with 4-hydroxybenzoic acid, though regioselectivity can be a significant challenge.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of synthesizing phenoxybenzoic acids, these principles can be applied in several ways:

Alternative Solvents: Replacing high-boiling, toxic solvents like DMF and NMP with greener alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions. nih.govnumberanalytics.com Solvent-free reactions can be facilitated by using solid supports like silica (B1680970) or clays, often in conjunction with microwave irradiation to reduce reaction times. numberanalytics.com

Catalyst Efficiency and Recyclability: Developing more efficient catalysts that work at lower loadings reduces metal waste. Heterogeneous catalysts, where the catalyst is supported on a solid material (e.g., copper on zeolites or nanoparticles), are particularly attractive as they can be easily recovered by filtration and reused, minimizing waste and cost.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Oxidation of a phenoxytoluene to the corresponding benzoic acid using molecular oxygen and a recyclable catalyst is an example of a high atom economy process. wikipedia.org

Safer Reagents: Using less hazardous reagents, for example, replacing nitric acid with hydrogen peroxide in oxidation reactions, with water being the only byproduct. Biocatalysis, using enzymes or whole-cell systems to perform chemical transformations under mild, aqueous conditions, represents an ultimate green approach.

Stereoselective Synthesis of Chiral Derivatives

The parent molecule, this compound, is achiral. However, chiral derivatives can be created, for instance, by replacing the benzoic acid moiety with a chiral side chain, such as in 2-(4-(2,4-dichlorophenoxy)phenyl)propanoic acid. The synthesis of such single-enantiomer compounds requires stereoselective methods.

Two main strategies exist for obtaining enantiomerically pure chiral carboxylic acids:

Asymmetric Synthesis: This involves creating the chiral center selectively. For α-arylpropionic acids, methods include asymmetric hydrogenation of a corresponding α,β-unsaturated ester or the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the chiral center is formed, the auxiliary is removed.

Chiral Resolution: This method involves separating a racemic mixture of the final product. This can be done by forming diastereomeric salts with a chiral amine, which can then be separated by crystallization. A more analytical approach involves derivatization with a chiral derivatizing agent (CDA) , such as a chiral alcohol or amine (e.g., Mosher's acid derivatives), to form diastereomers that can be separated and quantified by chromatography (HPLC) or distinguished by NMR spectroscopy. wikipedia.orgnih.govnumberanalytics.com

Furthermore, recent advances have focused on the catalytic asymmetric synthesis of axially chiral diaryl ethers. researchgate.netnih.govnih.govsnnu.edu.cn These molecules are chiral due to restricted rotation around the C-O-C bond, a phenomenon known as atropisomerism. Creating a derivative of this compound with sufficient steric hindrance around the ether linkage could lead to such a chiral atropisomer, requiring sophisticated organocatalytic or transition-metal-catalyzed desymmetrization techniques for its enantioselective synthesis. nih.govresearchgate.net

Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies

The core structure of this compound presents multiple opportunities for chemical modification to explore structure-activity relationships (SAR). These studies are crucial for optimizing a compound's properties, such as efficacy, selectivity, and pharmacokinetic profile. Modifications typically target the halogen substitution pattern, the ether linkage, and the benzoic acid moiety, including the carboxylic acid group itself, which is a prime site for forming derivatives like esters and amides.

Halogenation Pattern Modifications and their Synthetic Implications

The 2,4-dichloro substitution pattern on the phenoxy ring is a critical determinant of the molecule's biological activity. Altering this pattern by changing the number, position, or type of halogen atoms can have significant consequences for the molecule's interaction with its biological target.

Synthetic strategies for modifying the halogenation pattern generally involve electrophilic aromatic substitution on a precursor molecule. pressbooks.publumenlearning.com The reactivity and orientation of these substitutions are governed by the directing effects of the existing substituents on the aromatic ring. libretexts.org For instance, the synthesis of analogs with different halogen patterns would start with differently halogenated phenols before the ether linkage is formed with a 4-halobenzoic acid derivative.

Key modifications and their implications include:

Varying Halogen Position: Moving the chlorine atoms to other positions (e.g., 2,5-dichloro, 3,4-dichloro, or 3,5-dichloro) can alter the molecule's conformation and electronic distribution, thereby affecting its binding affinity to target proteins.

Changing Halogen Type: Substituting chlorine with other halogens like fluorine, bromine, or iodine allows for a systematic study of how atomic size, electronegativity, and lipophilicity influence activity. For example, replacing chlorine with fluorine, a smaller and highly electronegative atom, can alter binding interactions and metabolic stability. pressbooks.pub The synthesis of such analogs can be achieved through processes like the Hunsdiecker-type transformation, which converts carboxylic acids to organic halides. nih.gov

Degree of Halogenation: Investigating monochloro- or trichloro- derivatives helps to establish the importance of the number of halogen substituents for activity. Reductive dehalogenation can be a method to selectively remove chlorine atoms from the parent structure. nih.gov

The acidity of the benzoic acid can also be influenced by the halogen substituents on the phenoxy ring. Electron-withdrawing groups, such as halogens, generally increase the acidity of the carboxylic acid. libretexts.org This change in pKa can affect the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and interaction with targets.

Table 1: Influence of Halogenation Patterns on Molecular Properties

Modification Type Synthetic Approach Potential Impact on Activity Rationale
Positional Isomers (e.g., 3,5-dichloro) Ullmann condensation with a different dichlorophenol isomer Altered binding affinity and selectivity Changes in steric and electronic profile affecting target interaction.
Halogen Exchange (e.g., 2,4-dibromo) Use of brominated or fluorinated phenol precursors Modified lipophilicity, metabolic stability, and binding strength. pressbooks.pub Different halogens provide varying steric bulk and electronic effects.
Number of Halogens (e.g., 4-chloro) Start with a monochlorinated phenol Potentially lower activity, but may improve selectivity or reduce toxicity Determines the necessity of multiple halogen points for optimal interaction.

Linker Chain Variations and Aromatic Substitutions

Linker Variations: The ether oxygen connecting the two aromatic systems is a key structural feature. While stable, it can be replaced with other functional groups to probe the importance of the linkage.

Thioether Linkage: Replacing the ether oxygen with a sulfur atom to create a thioether analog can alter the bond angle and length between the rings, potentially leading to different biological activities.

Amine or Methylene Linkage: Substitution with -NH- (secondary amine) or -CH₂- (methylene) groups would significantly change the geometry and hydrogen-bonding capacity of the linker region.

Chain Extension/Modification: The core structure can be altered more dramatically by changing the connection to the benzoic acid. For instance, instead of a direct ether link, a butanamide chain can be used, as seen in the derivative 4-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide. sigmaaldrich.com

Aromatic Substitutions: Introducing substituents onto the benzoic acid ring allows for fine-tuning of the molecule's properties. These substitutions are typically achieved through electrophilic aromatic substitution reactions. lumenlearning.com

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can be introduced. EDGs generally decrease the acidity of the carboxylic acid and can influence metabolic pathways. libretexts.org

Electron-Withdrawing Groups (EWGs): Adding groups like nitro (-NO₂) or cyano (-CN) increases the acidity of the carboxylic acid and can introduce new interaction points with a biological target. libretexts.org

Additional Halogenation: Halogens can also be added to the benzoic acid ring, further modifying the electronic properties and lipophilicity of the entire molecule. google.com

These modifications are essential in SAR studies to map the binding pocket of a target protein and to enhance desired pharmacological effects. diva-portal.orgnih.gov

Formation of Complex Conjugates and Prodrug Analogues

The carboxylic acid group of this compound is an ideal handle for creating more complex molecules, including conjugates and prodrugs. Prodrugs are inactive or less active precursors that are metabolized in the body to release the active parent drug. researchgate.net This strategy is often employed to improve properties such as solubility, stability, or oral bioavailability. nih.govresearchgate.net

Ester and Amide Prodrugs: The most common prodrug strategy for carboxylic acids is the formation of esters and amides. nih.govgoogle.com

Esterification: Reacting the carboxylic acid with various alcohols produces esters. These are often more lipophilic than the parent acid, which can enhance absorption across cell membranes. Once absorbed, cellular esterase enzymes can hydrolyze the ester back to the active carboxylic acid.

Amidation: Coupling the carboxylic acid with amines or amino acids forms amides. Amide derivatives can also alter the physicochemical properties of the parent compound and may be designed to target specific transporter proteins or to be cleaved by specific amidase enzymes.

Complex Conjugates: Beyond simple esters and amides, the molecule can be linked to other chemical entities to create complex conjugates with novel properties.

Bioactive Molecule Conjugation: The compound can be conjugated to another pharmacologically active molecule to create a dual-action agent.

Polymer Conjugation: Attaching the molecule to a polymer backbone can improve its solubility and pharmacokinetic profile, potentially leading to a longer duration of action.

Metal Complexes: The carboxylic acid can act as a ligand to form complexes with metal ions, a strategy sometimes used in drug design. For example, analogs of other dichlorophenoxy compounds have been incorporated into platinum(IV) prodrugs for cancer therapy. researchgate.net

These derivatization strategies underscore the versatility of this compound as a scaffold in medicinal chemistry and drug discovery. preprints.orgnih.gov

Table 2: Examples of Derivatives for SAR and Prodrug Applications

Derivative Type General Structure Purpose Potential Advantage
Ester Prodrug R-COOR' Improve bioavailability Increased lipophilicity for better membrane transport. nih.gov
Amide Prodrug R-CONR'R'' Modify solubility/transport Can target specific enzyme or transporter systems. google.com
Thioether Analog Ar-S-Ar'-COOH SAR study Alters bond angle and electronics of the linker.
Ring-Substituted Analog X-Ar-O-Ar'-COOH SAR study Fine-tunes electronic properties and binding interactions. libretexts.org

Elucidation of Molecular Interactions and Biological Activity Mechanisms of 4 2,4 Dichlorophenoxy Benzoic Acid

Mechanistic Investigations into Plant Growth Regulatory Effects of Phenoxy Acid Analogues

Phenoxy acid analogues are well-known as synthetic plant growth regulators. mt.gov Their mode of action involves disrupting normal hormonal balance and protein synthesis, which leads to a range of growth abnormalities in susceptible plants. umn.edu These herbicides are typically effective on broadleaf weeds and can move throughout the plant to areas of new growth. umn.edu

Interactions with Auxin Receptors and Signal Transduction Pathways

The primary mechanism of plant growth regulation by phenoxy acids like 2,4-D, an analogue of 4-(2,4-dichlorophenoxy)benzoic acid, is by mimicking the natural plant hormone auxin. researchgate.net At a molecular level, 2,4-D is a synthetic auxin that leads to uncontrolled and unsustainable growth in susceptible plants. mt.govwikipedia.org At high concentrations, it binds to and activates auxin receptors such as Transport Inhibitor Response 1 (TIR1) and related proteins. researchgate.net This activation upregulates the auxin signaling pathway, leading to an overaccumulation of auxin effects. researchgate.net

This interaction initiates a signal transduction cascade. researchgate.net For instance, studies on post-harvest citrus fruits treated with 2,4-D showed an accumulation of C2 domain-containing proteins and calcium-binding proteins, suggesting that calcium signaling pathways may be involved in the transduction of the 2,4-D signal and the promotion of defense responses. nih.gov The persistent induction of early auxin-responsive genes, such as those in the GH3 family, indicates that these synthetic auxins have long-lasting effects on the plant's genetic machinery. nih.gov

Effects on Cellular Growth and Development in Susceptible Plant Species

The overstimulation of auxin pathways by phenoxy acid analogues results in dramatic and lethal effects on cellular processes in susceptible dicot plants. mt.govresearchgate.net These compounds are absorbed through the leaves and transported to the plant's meristems, the sites of active cell division. mt.govwikipedia.org This leads to uncontrolled cell division and elongation. byjus.com

Visible symptoms in affected plants include stem curl-over, petiole twisting (epinasty), leaf withering, and eventual death. mt.govumn.edu The herbicide alters cell wall plasticity and upregulates genes associated with senescence. researchgate.net In sugarbeets, for example, exposure can cause leaves to lie flat on the ground, and young plants may develop fused petioles, a symptom sometimes called "celery stalking". umn.edu

Modulation of Phytohormone Homeostasis by Related Chlorophenoxy Acids

The application of chlorophenoxy acids significantly disrupts the delicate balance of phytohormones within the plant. The overaccumulation of the synthetic auxin triggers changes in the levels of other key hormones, particularly ethylene (B1197577) and abscisic acid (ABA). researchgate.netnih.gov This disruption is a critical part of the herbicidal action. researchgate.net

The overproduction of ethylene is induced through the upregulation of enzymes like 1-aminocyclopropane-1-carboxylic acid synthase (ACS), which contributes to senescence and epinasty. researchgate.net Similarly, these compounds can stimulate the biosynthesis of ABA, a stress hormone that also promotes senescence. researchgate.netnih.govnih.gov Furthermore, studies have shown that the auxin pathway can interact antagonistically with the salicylic (B10762653) acid (SA) pathway, another crucial defense hormone. nih.govnih.gov In citrus fruits, 2,4-D treatment led to an increase in SA content, which upregulated downstream defense genes. nih.gov

Exploration of Diverse Biological Activities in Structural Analogues

Beyond their well-documented herbicidal effects, structural analogues of this compound have been investigated for other biological activities, including antimicrobial and enzyme-inhibiting properties.

In Vitro Studies on Antimicrobial Activity and Related Mechanisms

Derivatives of phenoxy and benzoic acids have shown potential as antimicrobial agents. researchgate.net Thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, a structural analogue, have been synthesized and evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as Candida species. nih.govnih.gov

These studies revealed that the antimicrobial efficacy depends on the nature and position of substituents on the benzene (B151609) ring, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 1024 μg/mL. nih.govnih.gov Two compounds, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea, were particularly active, showing a broad spectrum of activity. nih.govnih.gov Notably, many of the tested thioureides were highly active against Staphylococcus aureus (MIC = 32 μg/mL), suggesting potential applications against multidrug-resistant infections. nih.govnih.gov Other benzoic acid derivatives have also been recognized for their ability to inhibit the growth of microbes by mechanisms such as enzyme inhibition and interaction with proteins or DNA. researchgate.net

Table 1: In Vitro Antimicrobial Activity of 2-(4-chlorophenoxymethyl)-benzoic acid Thioureide Analogues

This table presents the Minimum Inhibitory Concentration (MIC) values for selected compounds against various microbial strains.

CompoundMicroorganismMIC (μg/mL)Reference
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaS. aureus32 nih.govnih.gov
E. coliBroad Spectrum Activity nih.govnih.gov
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaS. aureus32 nih.govnih.gov
Candida spp.Broad Spectrum Activity nih.govnih.gov
General Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidS. aureus32 nih.govnih.gov
General Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidC. albicans32-256 nih.govnih.gov

Enzymatic Inhibition Studies and Target Identification

Research has identified specific enzymes that are inhibited by chlorophenoxy acids and their derivatives. One study demonstrated that 2,4-D and the structurally related 2,4-dichlorobenzoic acid can inhibit two auxin-regulated type-III glutathione (B108866) S-transferases (GSTs), GST1-1 and GST2-1, from tobacco. nih.gov GSTs are enzymes involved in detoxification and transport processes in plants. nih.gov The inhibition of these enzymes by chlorinated substances structurally related to auxins suggests a potential role in their metabolism or transport. nih.gov

In a different context, certain benzoic acid derivatives have been evaluated as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes, which are involved in steroid metabolism. nih.gov For example, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid was identified as a potent inhibitor of the human type 2 isozyme. nih.gov

Table 2: Inhibition of Tobacco Glutathione S-Transferases (GSTs) by 2,4-D and Related Compounds

This table shows the apparent inhibition constant (Ki) values, indicating the potency of each compound as an inhibitor of the specified enzyme.

Inhibitor CompoundEnzymeApparent Ki (μM)Reference
2,4-Dichlorophenoxyacetic acid (2,4-D)GST1-180 ± 40 nih.gov
GST2-1200 ± 100 nih.gov
2,4-Dichlorobenzoic acidGST1-1Similar to 2,4-D nih.gov
Ethacrynic acidGST1-15 ± 5 nih.gov
GST2-15 ± 5 nih.gov

Anti-inflammatory Potential and Associated Molecular Targets

In silico and in vivo studies have begun to shed light on the anti-inflammatory potential of 4-(2,4-dichlorophenoxy)acetic acid (a related compound, often referred to as 2,4-D), suggesting its interaction with key enzymes in the inflammatory cascade. Molecular modeling and docking studies have indicated a high affinity of 2,4-D towards the cyclooxygenase-2 (COX-2) enzyme, an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov The binding pattern of 2,4-D to COX-2 was found to be comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov This suggests a potential mechanism of action involving the inhibition of prostaglandin (B15479496) synthesis.

Further supporting this, in vivo experiments using a carrageenan-induced hind paw edema model in rats demonstrated that 2,4-D possesses significant anti-inflammatory activity. nih.gov This activity was associated with a notable reduction in the concentration of prostaglandin E2 in the inflamed paw tissues, an effect that was also similar to that of ibuprofen. nih.gov These findings point towards COX-2 as a primary molecular target for the anti-inflammatory effects of 2,4-D. The ability of benzoic and salicylic acids to bind to cyclooxygenase and inhibit prostaglandin production has been studied using quantum chemical methods, which have helped in understanding the electronic determinants of their anti-inflammatory action. nih.gov

Anticancer Activity and Cellular Pathway Modulation in Model Systems

The investigation into the anticancer properties of phenoxyacetic acid derivatives and related benzoic acid compounds has revealed their ability to modulate various cellular pathways, leading to the inhibition of cancer cell growth and induction of apoptosis. While direct studies on this compound are limited, research on the closely related 2,4-dichlorophenoxyacetic acid (2,4-D) and other benzoic acid derivatives provides valuable insights into its potential mechanisms of action.

Studies on 2,4-D have demonstrated its cytotoxic effects on human hepatoma (HepG2) cells. nih.gov The compound was found to induce apoptosis, a form of programmed cell death, which was accompanied by a disruption of the mitochondrial membrane potential. nih.gov This suggests that 2,4-D may exert its cytotoxic effects by directly targeting the mitochondria, key organelles in the regulation of apoptosis. nih.gov Furthermore, 2,4-D was observed to affect the cell cycle in a concentration-dependent manner in HepG2 cells. nih.gov

Benzoic acid and its derivatives have also been shown to exhibit anticancer activities through various mechanisms. For instance, dihydroxybenzoic acid has been found to inhibit histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells and play a crucial role in regulating gene expression. nih.gov Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. nih.gov Specifically, dihydroxybenzoic acid was shown to induce G2/M phase arrest and increase the sub-G0-G1 cell population in cancer cells. nih.gov It also triggered apoptosis through the activation of caspase-3 and the induction of reactive oxygen species (ROS). nih.gov In colorectal cancer cells, benzoic acid has been observed to induce apoptosis independently of mitochondrial DNA. researchgate.netdergipark.org.tr

The broader class of phytochemicals, which includes phenolic acids, exerts anticancer effects by modulating several key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin. foodandnutritionjournal.org These pathways are critical for cell survival, proliferation, metastasis, and angiogenesis. foodandnutritionjournal.org For example, some flavonoids can inhibit the PI3K/Akt/mTOR pathway, leading to reduced cancer cell survival and proliferation. foodandnutritionjournal.org

Table 1: Anticancer Mechanisms of Benzoic Acid Derivatives in Model Systems

Compound/Class Cancer Cell Line Mechanism of Action Cellular Outcome Reference
2,4-Dichlorophenoxyacetic acid (2,4-D) Human Hepatoma (HepG2) Induction of apoptosis, disruption of mitochondrial membrane potential, cell cycle arrest. Cytotoxicity nih.gov
Dihydroxybenzoic acid Colon and Rectal Carcinoma (HCT-116, HCT-15), Cervical Carcinoma (HeLa, SiHa) Inhibition of histone deacetylases (HDACs), induction of reactive oxygen species (ROS), activation of caspase-3, G2/M phase arrest. Inhibition of cancer cell growth, apoptosis. nih.gov
Benzoic Acid Colorectal Cancer (CaCo-2) Induction of apoptosis (independent of mitochondrial DNA). Apoptosis researchgate.netdergipark.org.tr
Phenolic Acids (general) Various Modulation of PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin signaling pathways. Anti-angiogenesis, anti-metastasis, cell cycle arrest, apoptosis. foodandnutritionjournal.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Correlating Structural Features with Specific Biological Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzoic acid derivatives, certain structural features have been identified as important for their biological interactions. For instance, in the context of anti-sickling properties, hydrophilic substituents on the phenyl ring are thought to be necessary for interacting with polar amino acid residues at the target site. iomcworld.com The planar nature of the aromatic ring, due to its sp2 hybridized carbons, is also considered important for binding to the binding pockets of drug targets. iomcworld.com

In the realm of anti-inflammatory activity, the electronic properties of benzoic and salicylic acids have been correlated with their ability to inhibit cyclooxygenase. nih.gov An analysis of the electrostatic potentials of active and inactive congeners suggests that an electrostatic orientation effect plays a significant role in the binding of active molecules to their receptor site. nih.gov

For protein kinase CK2 inhibitors based on a 4-(thiazol-5-yl)benzoic acid scaffold, specific substitutions have been shown to enhance activity. nih.gov The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activity and led to increased antiproliferative activity against A549 lung cancer cells. nih.gov

Computational Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govphyschemres.org This approach is valuable for predicting the activity of new, unsynthesized molecules, thereby guiding drug design and reducing the need for extensive experimental screening. crpsonline.com

QSAR models are developed by analyzing a set of compounds with known activities and identifying molecular descriptors that correlate with that activity. These descriptors can be physicochemical properties (like lipophilicity, represented by LogP), electronic properties, or topological indices. crpsonline.comnih.gov Various statistical methods, including multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN), are employed to build the QSAR models. physchemres.org The predictive power of these models is then validated both internally (e.g., using cross-validation) and externally (using a test set of compounds not included in the model development). physchemres.org

For example, a QSAR study on 2-acylamino-4, 6-diphenylpyridine derivatives as GPR54 antagonists found that biological activity was positively correlated with the hydrophobicity constant (LogP), partition coefficient, and stretch-bend energy. crpsonline.com In another study on 2-chlorobenzoic acid derivatives, topological parameters, specifically the second order and valence second order molecular connectivity indices, were found to govern their antimicrobial activities. nih.gov

Computational modeling also extends to understanding the release kinetics of compounds from formulations. For instance, mathematical models based on Fick's second law of diffusion have been used to describe the controlled release of 2,4-dichlorophenoxyacetic acid from lignin-based formulations. nih.gov

Non-Mammalian Eukaryotic Cellular and Molecular Responses

Effects on Microbial Metabolism and Growth

The impact of this compound and its close analog, 2,4-dichlorophenoxyacetic acid (2,4-D), extends to non-mammalian eukaryotes, particularly microbes like yeast and algae. These compounds can significantly alter their metabolism and growth.

In yeast, such as Saccharomyces cerevisiae, 2,4-D has been shown to have a toxic effect, inhibiting cell growth. semanticscholar.org The extent of this inhibition can be time-dependent, with longer exposure leading to more severe growth inhibition, suggesting a greater interaction with cellular structures and pathways over time. semanticscholar.org As a weak acid, 2,4-D can cross the plasma membrane and cause intracellular acidification and oxidative stress. semanticscholar.org Yeast cells can adapt to the presence of 2,4-D by altering the composition of their plasma membrane. This adaptation involves increasing the saturation of membrane fatty acids by decreasing the transcription of the OLE1 gene, which encodes the enzyme responsible for desaturating fatty acids. nih.gov This change makes the plasma membrane less permeable and more resistant to the disruptive effects of the herbicide. nih.gov Furthermore, the addition of benzoate (B1203000) to yeast cultures can lead to a decrease in biomass yield and an increase in the specific oxygen uptake rate. nih.gov

The effects of 2,4-D have also been studied in cyanobacteria (blue-green algae). In Anabaenopsis raciborskii, low concentrations of 2,4-D were found to stimulate growth and nitrogen fixation, while higher concentrations were inhibitory. nih.gov In another cyanobacterium, Nostoc muscorum, 2,4-D was found to have a dose-dependent inhibitory effect on photosynthesis and nitrogen fixation. nih.gov This was linked to a reduction in photosynthetic pigments, the activity of key enzymes like RuBisCO and nitrogenase, and the protein content of these enzymes. nih.gov The negative impact on nitrogen fixation was partly attributed to compromised isocitrate dehydrogenase (IDH) activity. nih.gov

The degradation of 2,4-D by various microorganisms is a well-documented process. nih.govnih.gov Bacteria such as Cupriavidus necator and Pseudomonas strains can break down 2,4-D through a series of enzymatic steps, ultimately funneling the breakdown products into the tricarboxylic acid (TCA) cycle. nih.gov The key enzymes in this pathway are encoded by the tfd genes. nih.gov Some bacteria capable of degrading 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), a related compound, can also degrade 2,4-D, suggesting closely related degradation pathways. koreascience.kr

Table 2: Effects of 2,4-Dichlorophenoxyacetic Acid (2,4-D) on Non-Mammalian Eukaryotes

Organism Effect Molecular/Cellular Mechanism Reference
Saccharomyces cerevisiae (Yeast) Growth inhibition, toxicity. Intracellular acidification, oxidative stress, disruption of plasma membrane. semanticscholar.org
Saccharomyces cerevisiae (Yeast) Adaptation to 2,4-D. Increased saturation of membrane fatty acids via decreased OLE1 gene transcription. nih.gov
Anabaenopsis raciborskii (Cyanobacterium) Stimulated growth and nitrogen fixation (low concentrations), inhibition (high concentrations). Not specified. nih.gov
Nostoc muscorum (Cyanobacterium) Inhibition of photosynthesis and nitrogen fixation. Reduction in photosynthetic pigments, decreased activity and protein levels of RuBisCO, nitrogenase, and IDH. nih.gov

Acknowledgment of Research Limitations

An extensive review of scientific literature reveals a significant lack of specific data regarding the molecular interactions and biological activity mechanisms of This compound on the physiology of algae and aquatic plants as non-target organisms. The vast majority of available research in this area focuses on the closely related and widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D) . mt.govekb.egwikipedia.orgepa.govias.ac.inyoutube.comcdc.govnih.govcdc.govresearchgate.netnih.govnih.govnih.govnih.govnih.govnih.govwikibooks.orginchem.orgmdpi.comexeter.ac.uk

Due to the specific request to focus solely on This compound , and the absence of dedicated studies on its ecotoxicological effects on algal and aquatic plant physiology, it is not possible to provide an article with detailed research findings and data tables as requested. The scientific community has extensively documented the impacts of 2,4-D, but this information cannot be directly extrapolated to This compound without specific studies on the latter compound.

Further research is required to elucidate the specific physiological impacts of This compound on these non-target aquatic organisms.

Environmental Dynamics and Ecotoxicological Research of 4 2,4 Dichlorophenoxy Benzoic Acid

Environmental Transformation Pathways

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Specific experimental studies on the abiotic degradation processes of 4-(2,4-Dichlorophenoxy)benzoic acid, such as photolysis and hydrolysis, are not found in the reviewed literature. While photolysis is a known degradation pathway for many chlorinated aromatic compounds, the specific products and rates for this compound have not been documented. Similarly, data on its hydrolysis under various environmental conditions is unavailable.

Sorption and Desorption Dynamics in Soil and Sediment

Research detailing the sorption and desorption behavior of this compound in different types of soil and sediment is not available. Factors such as soil organic matter content, clay content, and pH are known to influence the sorption of similar compounds, but specific coefficients and dynamics for this compound have not been determined.

Leaching and Runoff Potential in Different Environmental Compartments

The mobility of this compound's parent compound, 2,4-D, in the environment is significantly influenced by its sorption-desorption behavior and leaching potential in soil. nih.gov Because of its high water solubility and low organic carbon adsorption coefficient, 2,4-D is expected to readily leach into groundwater, especially where the downward flow of water is rapid. canada.ca Its mobility in soil increases with higher pH and lower organic content. canada.ca

Studies have shown that 2,4-D is highly mobile in urban soils, more so than in agricultural soils, suggesting a high potential for it to leach from surface soil into groundwater, which could impact drinking water quality. nih.gov The sorption of 2,4-D in urban soils is influenced by several factors; it increases with higher content of clay and aluminum and iron oxides, while partially decomposed organic matter, sand, and alkaline pH tend to increase desorption. nih.gov

In flooded rice soil conditions, 2,4-D has a high potential for leaching through the soil profile. nih.gov However, its relatively rapid degradation rate can reduce the risk of groundwater contamination. nih.gov The half-life of 2,4-D in soil under aerobic conditions is about 6.2 days. cdc.gov In anaerobic aquatic environments, its persistence is much higher, with a half-life ranging from approximately 41 to 333 days. cdc.gov

The potential for runoff is another significant pathway for 2,4-D to enter aquatic systems. cdc.gov This can occur from spray drift during aerial application or through erosion of treated soils. cdc.gov

Factors Influencing Leaching and Runoff of 2,4-D

FactorInfluence on Leaching/RunoffDescription
Soil Type HighSoils with low organic matter and high sand content exhibit higher leaching potential. nih.gov Clay soils and those rich in Al and Fe oxides tend to have higher sorption. nih.gov
pH HighAlkaline pH increases the desorption process, making 2,4-D more mobile. nih.gov
Organic Matter HighPartially decomposed or undecomposed organic matter decreases sorption and increases desorption. nih.gov
Rainfall/Irrigation HighIncreased water flow through the soil profile enhances leaching and surface runoff.
Application Method MediumAerial application can lead to spray drift, directly contaminating surface waters. cdc.gov

Ecotoxicological Mechanisms in Non-Target Organisms

The herbicide 2,4-D can cause a range of toxic effects in non-target organisms, with the severity depending on the dose, frequency of exposure, and the susceptibility of the organism. nih.gov It has been shown to reduce growth rates, cause reproductive issues, and even lead to the death of non-target plants and animals. nih.gov

The different forms of 2,4-D (acid, amine salts, and esters) exhibit varying levels of toxicity. epa.gov For instance, the acid and amine salt forms are generally considered "practically non-toxic" to "slightly toxic" to fish, whereas the ester forms can be "slightly toxic" to "highly toxic". epa.gov Some ester forms are also "moderately toxic" to freshwater invertebrates. epa.gov

The primary metabolite of 2,4-D, 2,4-dichlorophenol (B122985) (2,4-DCP), is also of ecotoxicological concern and is often found alongside its parent compound in the environment. nih.gov Studies have indicated that 2,4-DCP can be more toxic than 2,4-D to certain organisms. nih.gov For example, 2,4-DCP has been shown to cause developmental disorders in zebrafish embryos at low concentrations. nih.gov

Sublethal Effects on Aquatic Biota (e.g., Fish, Invertebrates)

Exposure to sublethal concentrations of 2,4-D can lead to a variety of adverse effects in aquatic organisms. In fish, these effects can manifest as physiological, biochemical, and behavioral changes. ucanr.edu

Physiological and Behavioral Changes in Fish: Fish exposed to pesticides like 2,4-D may exhibit increased breathing rates and coughing as the chemical irritates their gill tissues. ucanr.edu Such respiratory changes can occur at very low concentrations. ucanr.edu Organochlorine compounds, a class to which 2,4-D belongs, can make fish hypersensitive to external stimuli like sound and light, potentially increasing their vulnerability to predators. ucanr.edu Furthermore, exposure can impair a fish's swimming ability and its capacity to orient itself in a current (rheotaxis), which could affect feeding and lead to downstream drift. ucanr.edu

Impact on Invertebrates: Studies on the narrow-clawed crayfish (Astacus leptodactylus) exposed to a sublethal concentration of 2,4-D for one week showed a significant decrease in total haemocyte counts and an increase in haemolymph glucose levels. nih.gov Histopathological changes were also observed in the hepatopancreas and gills. nih.gov Research on the crayfish Orconectes rusticus revealed that exposure to sublethal levels of 2,4-D impaired their foraging behavior, which could lead to lower body weight and reduced fitness in natural populations. nih.gov

Developmental Effects: Research on several freshwater fish species demonstrated that exposure to ecologically relevant concentrations of a commercial 2,4-D herbicide during embryonic and larval stages reduced survival in six of the species tested. sharmalabuw.org However, juvenile survival was not significantly impacted. sharmalabuw.org

Summary of Sublethal Effects of 2,4-D on Aquatic Biota

Organism GroupObserved Sublethal Effects
Fish Altered breathing patterns, hypersensitivity to stimuli, impaired swimming ability, reduced rheotaxis, decreased survival of embryos and larvae. ucanr.edusharmalabuw.org
Invertebrates (Crayfish) Decreased haemocyte count, increased haemolymph glucose, histopathological alterations in hepatopancreas and gills, impaired foraging behavior. nih.govnih.gov

Impact on Soil Microbial Communities and Enzyme Activity

The application of 2,4-D can alter the structure and function of soil microbial communities. nih.gov Herbicides can affect the balance between different resident microbial populations. researchgate.net

Microbial Community Structure: In agricultural soils with a history of 2,4-D use, a stable population of 2,4-D degrading bacteria often exists. researchgate.net These bacteria can utilize the herbicide as a source of carbon and energy, and their population increases after 2,4-D application. researchgate.net Studies have identified several bacterial genera capable of degrading 2,4-D, including Pseudomonas, Burkholderia, Collimonas, and Rhodococcus. nih.gov The introduction of 2,4-D can lead to the selection of a copiotrophic degrader population and a persistently herbicide-tolerant microbial community. researchgate.net

Soil Enzyme Activity: The impact of 2,4-D on soil enzyme activities can be inconsistent and depends on factors like application rate and soil type. researchgate.netmdpi.com One study found that a combination of 2,4-D and glyphosate (B1671968) led to higher beta-glucosidase, cellobiohydrolase, and phosphatase activities in bulk soil shortly after application, but no significant effects were seen in the rhizosphere. mdpi.com Another study reported that 2,4-D inhibited autotrophic nitrifying bacteria but stimulated heterotrophic nitrifying bacteria. researchgate.net The application of benzoic acid, a related compound, has been shown to increase soil invertase activity while decreasing catalase and peroxidase activities. mdpi.com

Physiological and Biochemical Responses in Non-Target Plant Species

As a systemic herbicide, 2,4-D is designed to be absorbed by plants and translocated to their meristems, where it induces uncontrolled growth leading to death in susceptible broadleaf weeds. wikipedia.org However, non-target plants can also be affected. All forms of 2,4-D tested have shown relatively high toxicity to vascular plants, which can lead to a loss of cover for wildlife. epa.gov

The mode of action of 2,4-D is as a synthetic auxin. wikipedia.org In susceptible plants, it triggers the activation of genes associated with auxins, leading to the production of ethylene (B1197577) and abscisic acid. nih.gov This hormonal imbalance results in the inhibition of cell division, accelerated leaf senescence, and ultimately, the death of the plant. nih.gov

Environmental Monitoring and Distribution Research

Detection in Surface Waters and Groundwater

Due to its mobility and widespread use, 2,4-D and its metabolites are frequently detected in surface water and groundwater. nih.govsemanticscholar.org Its presence in these water bodies is a concern for drinking water quality and the health of aquatic ecosystems. nih.gov

Surface Water: 2,4-D has been one of the most frequently detected herbicides in suburban surface waters in the United States. nih.gov In a study conducted in Ethiopia, 2,4-D concentrations in water samples from the Wafiko and Sher sites were found to be high, ranging from 68.22 to 167.7 mg/L, which exceeds the U.S. Environmental Protection Agency (EPA) standard of 70 µg/L. semanticscholar.org In Canada, between 2010 and 2020, 2,4-D was detected in 0.16% of drinking water samples, with a maximum concentration of 1 µg/L. canada.ca The major metabolite, 2,4-DCP, has also been detected in over half of China's surface water samples, with a maximum concentration of 19,960 ng/L. nih.gov

Groundwater: The high mobility of 2,4-D, particularly in soils with low organic matter, creates a significant potential for groundwater contamination. nih.govnih.gov While its relatively short half-life in aerobic soils can mitigate this risk, its persistence under anaerobic conditions, which are common in groundwater, is much longer. cdc.govnih.gov Analytical methods have been developed and validated for the detection of 2,4-D and its metabolites in drinking, ground, and surface water at low levels. epa.gov In Canada, 2,4-D was detected in two groundwater samples in Nova Scotia with a maximum concentration of 0.077 µg/L. canada.ca

Atmospheric Transport and Deposition

The atmospheric fate of this compound is a critical aspect of its environmental distribution, yet specific research on this compound's atmospheric transport and deposition is limited. However, extensive studies on the closely related and widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) provide valuable insights into the potential atmospheric behavior of its derivatives. The structural similarities suggest that their atmospheric dynamics may share common pathways, although differences in chemical properties will inevitably lead to variations in their environmental profiles.

Once in the atmosphere, 2,4-D can exist in both vapor and particulate phases. The distribution between these phases is governed by the compound's vapor pressure and the ambient atmospheric conditions. The vapor-phase of 2,4-D is subject to degradation by photochemically produced hydroxyl radicals. This process is a significant pathway for the removal of the compound from the atmosphere. The particulate-phase 2,4-D, on the other hand, is primarily removed through wet and dry deposition.

Wet deposition occurs when atmospheric particles are scavenged by precipitation (rain, snow, or fog), while dry deposition involves the settling of particles due to gravity. These deposition processes can lead to the contamination of soil and water bodies far from the original application site, highlighting the potential for long-range atmospheric transport. Although atmospheric levels of 2,4-D are generally low, detectable concentrations can be found in agricultural areas following its application.

The potential for a chemical to undergo long-range atmospheric transport is influenced by its persistence in the atmosphere and its physical-chemical properties. For 2,4-D, its estimated atmospheric half-life provides an indication of its potential for transport.

Table 1: Atmospheric Properties of 2,4-Dichlorophenoxyacetic acid (2,4-D) as a Proxy

PropertyValueSource
Vapor Pressure1.4 x 10⁻⁷ mmHg
Atmospheric Half-life (Vapor-phase)~19 hours
Atmospheric Removal MechanismsWet and dry deposition (particulate-phase), reaction with hydroxyl radicals (vapor-phase)

It is important to note that while the data for 2,4-D offers a useful surrogate, the specific properties of this compound, such as its vapor pressure and reactivity with atmospheric oxidants, would need to be determined to accurately predict its atmospheric transport and deposition. The presence of a benzoic acid group in place of the acetic acid group in 2,4-D could influence these properties and, consequently, its environmental fate.

Advanced Analytical and Spectroscopic Research on 4 2,4 Dichlorophenoxy Benzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of 4-(2,4-dichlorophenoxy)benzoic acid, providing the means to isolate it from interfering substances and to determine its concentration. The choice of technique often depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, a derivatization step is imperative prior to its analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net This chemical modification converts the polar carboxylic acid group into a more volatile ester, enhancing its chromatographic performance and thermal stability. Common derivatization agents include silylating reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms a tert-butyldimethylsilyl (TBDMS) ester. researchgate.net The resulting derivatives exhibit characteristic mass spectra, often with a prominent [M-57]+ ion from the loss of the tert-butyl group, which is highly useful for identification and quantification. researchgate.net

The general workflow for GC-MS analysis involves extraction of the analyte from the sample, often using solid-phase extraction (SPE), followed by the derivatization reaction. researchgate.net The derivatized sample is then injected into the GC, where it is separated from other components on a capillary column, such as a Durabond-5MS. epa.gov The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. epa.gov

Table 1: Exemplary GC-MS Parameters for the Analysis of a Derivatized Dichlorophenoxy Acid Analog

Parameter Condition
Column Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Oven Program 80°C (1.2 min), then ramp to 320°C at 20°C/min, hold for 2.0 min
Injection Mode Splitless
Ionization Mode Electron Impact (EI)
Monitored Ions (m/z) 176 (quantification), 178 (confirmation), 161 (confirmation)

Data derived from a study on a related dichlorophenoxy compound, 2,4-dichloroanisole. epa.gov

Research has demonstrated the successful application of GC-MS with derivatization for the analysis of chlorophenoxy acid herbicides in various matrices, achieving low detection limits. researchgate.net For instance, methods have been developed with limits of detection (LODs) ranging from 5 to 100 pg when using GC with EI-MS detection in full scan mode. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of this compound and related compounds. waters.comlcms.cz A significant advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation and reducing analysis time. waters.comlcms.cz This technique is particularly well-suited for analyzing acidic herbicides in aqueous samples. waters.comlcms.cz

In a typical LC-MS/MS method, the sample is directly injected or subjected to a simple filtration and acidification step before being introduced into the liquid chromatograph. waters.com The separation is achieved on a reversed-phase column, such as a C18 column, using a mobile phase gradient. nih.gov The eluent from the LC column is then directed to the tandem mass spectrometer. The instrument operates in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. waters.com

Table 2: Illustrative LC-MS/MS Parameters for Acidic Herbicide Analysis

Parameter Condition
LC System ACQUITY UPLC I-Class System
Mass Spectrometer Xevo TQ-XS
Ionization Mode Electrospray Ionization (ESI), negative mode
Sample Preparation Direct large volume injection, minimal preparation

These parameters are part of a method for a range of acidic herbicides. waters.comlcms.cz

The high sensitivity of modern LC-MS/MS systems allows for the detection of this compound at very low concentrations, often in the parts-per-trillion (ng/L) range. waters.com This makes it an ideal technique for environmental monitoring and residue analysis. waters.comlcms.cz

High-Performance Liquid Chromatography (HPLC) with Diverse Detection

High-performance liquid chromatography (HPLC) coupled with various detectors is a versatile and widely used technique for the analysis of this compound. nih.govresearchgate.netdeswater.com While not as sensitive as mass spectrometry, HPLC with ultraviolet (UV) detection offers a robust and cost-effective solution for many applications. nih.govnih.gov

The separation is typically performed on a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govekb.eg The UV detector is set to a wavelength where the analyte exhibits strong absorbance, which for many phenoxyacetic acids is around 230 nm or 280 nm. nih.govresearchgate.net

Table 3: Representative HPLC-UV Method Parameters

Parameter Condition
Column XDB-C18 (4.6 mm I.D. × 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 5 µL

This method was developed for the analysis of a related compound, 2,4-D, in rat serum. nih.gov

The performance of HPLC methods can be significantly enhanced by employing advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to pre-concentrate the analyte and remove matrix interferences. deswater.comnih.gov Research has shown that with appropriate extraction and optimization, HPLC-UV methods can achieve good linearity (R² ≥ 0.999) and low limits of detection (LODs) in the low µg/mL to ng/mL range. researchgate.netnih.gov

Spectroscopic Characterization Methods in Research

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound. These methods provide detailed information about the molecule's atomic connectivity and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular framework. researchgate.net

¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For a compound like this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on both benzene (B151609) rings and a signal for the carboxylic acid proton. The chemical shifts (δ) and coupling constants (J) of these signals are highly informative for assigning the substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, etc.).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. For instance, HMBC is particularly useful for identifying long-range correlations between protons and carbons, which can help to confirm the link between the dichlorophenoxy group and the benzoic acid moiety. core.ac.uk

Table 4: Expected ¹H NMR Spectral Features for this compound

Proton Type Expected Chemical Shift Range (ppm) Multiplicity
Carboxylic Acid (COOH) ~10-13 Singlet (broad)
Aromatic (on benzoic acid ring) ~7-8.5 Doublets, Doublet of doublets
Aromatic (on dichlorophenoxy ring) ~7-7.5 Doublets, Doublet of doublets

Expected ranges are based on general principles and data for similar substituted benzoic acids. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. slideshare.net For this compound, these techniques can readily confirm the presence of the carboxylic acid and the substituted aromatic rings.

In the IR spectrum of this compound, several characteristic absorption bands would be expected. A very broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.infospectroscopyonline.com The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band between 1710 and 1680 cm⁻¹. spectroscopyonline.com The spectrum would also show C-O stretching vibrations (around 1320-1210 cm⁻¹) and C-H stretching and bending vibrations for the aromatic rings. docbrown.infolibretexts.org The C-Cl stretching vibrations would be expected in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is often weak in Raman, the C=O stretch and the aromatic ring vibrations typically give strong signals. The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule.

Table 5: Key Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 3300 - 2500 (broad)
Carbonyl C=O stretch 1710 - 1680
Carboxylic Acid C-O stretch 1320 - 1210
Aromatic Ring C-H stretch ~3100 - 3000
Aromatic Ring C=C stretch (in-ring) ~1600 - 1450

Based on characteristic IR frequencies for aromatic carboxylic acids. docbrown.infospectroscopyonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, mass spectrometry provides crucial information for its identification and quantification in various matrices.

The molecular formula of this compound is C₁₃H₈Cl₂O₃. The exact mass of this compound is 297.9800 g/mol . In mass spectrometry, the compound is ionized, and the resulting molecular ion [M]+ or a protonated/deprotonated molecule is detected. For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Under electron ionization (EI), the this compound molecule undergoes fragmentation, producing a characteristic pattern of ions. The fragmentation of a related compound, 2,4-dichlorobenzoic acid (C₇H₄Cl₂O₂), shows a molecular ion peak and fragment ions corresponding to the loss of various groups. nist.govnist.gov For instance, the mass spectrum of benzoic acid reveals fragment ions from the loss of -OH (m/z 105) and -COOH (m/z 77) groups. docbrown.info A similar fragmentation behavior can be expected for this compound.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored for enhanced selectivity and sensitivity. For the related compound (2,4-dichlorophenoxy)acetic acid (2,4-D), parent-daughter ion transitions of m/z 219 → 161 and m/z 221 → 163 are monitored. epa.gov This multiple reaction monitoring (MRM) approach is highly specific and sensitive for detecting and quantifying target analytes in complex samples. diva-portal.org

Table 1: Mass Spectrometry Data for Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
2,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.011 nist.govnist.govnih.govNot explicitly detailed in search results
Benzoic acidC₇H₆O₂122.12105 ([M-OH]⁺), 77 ([M-COOH]⁺) docbrown.info
(2,4-Dichlorophenoxy)acetic acid (2,4-D)C₈H₆Cl₂O₃221.04161, 163 (from precursor ions m/z 219, 221) epa.gov
4-(2,4-Dichlorophenoxy)butanoic acidC₁₀H₁₀Cl₂O₃248.0007Precursor [M+H]⁺ at m/z 249.008

Sample Preparation and Extraction Methodologies for Environmental Matrices

Effective sample preparation is critical for the accurate analysis of this compound in environmental samples, as it serves to isolate and concentrate the analyte from complex matrices like water and soil.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the extraction of phenoxy acids from aqueous samples. nih.govnih.gov This method offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, shorter extraction times, and the absence of emulsions. nih.gov

The general SPE procedure for acidic herbicides involves several steps:

Sample Acidification: The water sample is typically acidified to a pH below 3. This ensures that the acidic analytes are in their neutral form, promoting their retention on the sorbent. nih.govepa.gov

Sorbent Conditioning: The SPE cartridge, often containing a polymeric sorbent like polystyrene-divinylbenzene, is conditioned with an organic solvent (e.g., methanol) followed by acidified water. nih.gov

Sample Loading: The acidified water sample is passed through the conditioned cartridge, where the analyte is retained on the sorbent.

Elution: The retained analyte is then eluted from the cartridge using a small volume of an organic solvent, such as methanol or ethyl acetate. nih.govca.gov

For acidic herbicides, recoveries of over 80% can be achieved with SPE from various water matrices. nih.gov The efficiency of SPE can be influenced by factors such as the type of sorbent, elution solvent, sample pH, and flow rate. researchgate.net

Table 2: Typical SPE Protocol Parameters for Phenoxy Acid Herbicides

ParameterConditionRationale
Sample pH< 3Ensures analytes are in neutral form for better retention. nih.govepa.gov
Sorbent TypePolystyrene-divinylbenzene or C18Effective for retaining nonpolar to moderately polar compounds. nih.govepa.gov
Conditioning SolventsMethanol, Acidified WaterPrepares the sorbent for optimal analyte retention. nih.gov
Elution SolventMethanol, Ethyl AcetateEfficiently desorbs the retained analytes. nih.govca.gov

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a traditional method for extracting organic compounds from aqueous samples. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. tcu.edu For acidic compounds like this compound, the pH of the aqueous sample is adjusted to an acidic level before extraction with an organic solvent such as dichloromethane (B109758) or ethyl acetate. tcu.edu This protonates the carboxylic acid group, making the compound more soluble in the organic phase.

The basic steps for LLE are:

pH Adjustment: The aqueous sample is acidified.

Extraction: The sample is shaken with an immiscible organic solvent in a separatory funnel.

Phase Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected.

Drying and Concentration: The organic extract is dried over a drying agent (e.g., anhydrous sodium sulfate) and then concentrated before analysis.

While effective, LLE can be time-consuming, require large volumes of organic solvents, and be prone to emulsion formation. nih.govresearchgate.net

Miniaturized Extraction and Derivatization Approaches

To overcome the limitations of traditional extraction methods, miniaturized techniques have been developed. These methods reduce solvent consumption and sample volume, and can often be automated.

One such technique is single-drop microextraction (SDME) , which has been used for the determination of chlorophenoxy acid herbicides. In this method, a microdrop of an organic solvent is suspended from the tip of a microsyringe into the aqueous sample. After a set extraction time, the microdrop is retracted and injected into the analytical instrument. researchgate.net

Derivatization is often necessary for the analysis of polar compounds like carboxylic acids by gas chromatography (GC). researchgate.netdeswater.com This process converts the analyte into a more volatile and thermally stable derivative. Common derivatization agents for carboxylic acids include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which form silyl (B83357) esters. researchgate.net The derivatization reaction conditions, such as temperature and time, need to be optimized for maximum yield. nih.gov

Development of High-Throughput Analytical Platforms

The need to analyze a large number of environmental samples for pesticide residues has driven the development of high-throughput analytical platforms. These platforms often involve the automation of sample preparation and the use of rapid analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Automated SPE systems can process multiple samples simultaneously, significantly increasing sample throughput. ca.gov These systems can be coupled directly to analytical instruments for online analysis.

UHPLC-MS/MS offers very short analysis times (often under 15 minutes) and the ability to detect multiple analytes in a single run. nih.gov The high sensitivity and selectivity of MS/MS detection, especially using MRM mode, allow for the reliable quantification of trace levels of contaminants in complex matrices. diva-portal.orglcms.czwaters.com The development of such methods enables the rapid and cost-effective monitoring of compounds like this compound in the environment.

Theoretical and Computational Studies of 4 2,4 Dichlorophenoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule based on its electronic structure. nih.gov These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity. epstem.net

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals. umich.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.goveurekaselect.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another crucial output of quantum calculations. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). For 4-(2,4-Dichlorophenoxy)benzoic acid, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid group and the chlorine atoms, indicating these are sites for potential hydrogen bonding or electrophilic interactions. chegg.com Conversely, the hydrogen atom of the carboxyl group would exhibit a strong positive potential (typically colored blue), highlighting its role as a hydrogen bond donor. chegg.com

Table 1: Key Parameters from Molecular Orbital Analysis

Parameter Significance Predicted Characteristics for this compound
HOMO Energy Electron-donating ability The energy level of the highest occupied molecular orbital.
LUMO Energy Electron-accepting ability The energy level of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE) Chemical reactivity and kinetic stability. eurekaselect.com A smaller gap implies higher reactivity. researchgate.net
MEP Negative Regions Sites for electrophilic attack and hydrogen bonding. Expected around the carboxyl oxygens and chlorine atoms.

| MEP Positive Regions | Sites for nucleophilic attack and hydrogen bond donation. | Expected around the carboxylic acid hydrogen. |

This table presents theoretical parameters. Actual values would require specific DFT calculations.

Computational methods can predict various spectroscopic signatures of a molecule, which can be used to confirm its identity and structure when compared with experimental data. nih.gov Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. ehu.esarxiv.org

Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be calculated. nih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of C=O, C-O, C-Cl, and O-H bonds within the this compound structure. nih.gov Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict NMR chemical shifts (¹H and ¹³C), which are highly sensitive to the electronic environment of each atom. nih.gov

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dovepress.com These simulations allow for the investigation of how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme, providing detailed insights into binding mechanisms. eurekaselect.comdovepress.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijpda.org This method places the ligand into the binding site of a target protein and scores the different poses based on binding affinity or energy. ijpda.orgmdpi.com For a compound like this compound, docking studies could be performed against various enzymes to explore potential biological activity. For instance, derivatives of the related compound 2-(2,4-dichlorophenoxy)acetic acid have been docked against the cyclooxygenase-2 (COX-2) enzyme. mdpi.com

Such analyses reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. ajol.info Studies on the binding of the related compound 2,4-D have shown that amino acid residues such as Arginine, Histidine, and Lysine can be important for interactions. nih.gov A docking study of this compound would likely show the carboxylic acid group acting as a hydrogen bond donor and acceptor, while the dichlorophenyl ring could engage in hydrophobic and pi-pi interactions within the binding pocket. ajol.infofrontiersin.org

Table 2: Potential Intermolecular Interactions in Ligand-Target Binding

Interaction Type Potential Participating Groups on Ligand Potential Amino Acid Residues in Target
Hydrogen Bonding Carboxylic acid group (-COOH) Serine, Tyrosine, Arginine, Histidine mdpi.comnih.gov
Hydrophobic/Alkyl Phenyl rings Leucine, Valine, Alanine, Phenylalanine
Pi-Pi/Pi-Alkyl Phenyl rings Phenylalanine, Tyrosine, Tryptophan, Proline

| Halogen Bonding | Chlorine atoms | Electron-donating atoms (e.g., backbone carbonyl oxygen) |

A molecule's conformation—its three-dimensional shape—is critical for its ability to bind to a receptor. Conformational analysis involves identifying the stable, low-energy shapes a molecule can adopt. mdpi.com For flexible molecules like this compound, which has rotational freedom around the ether linkage and the bond connecting the benzoic acid to the ether oxygen, multiple conformers can exist. mdpi.com Computational studies can identify the most stable conformer in different environments (gas phase, solution). nih.gov

Following docking, MD simulations are used to assess the stability of the ligand-receptor complex over time. nih.gov By tracking parameters like the Root Mean Square Deviation (RMSD) of the atoms, researchers can determine if the ligand remains stably in the binding pocket or if the complex is unstable. dovepress.com A stable complex with minimal fluctuations suggests a strong and potentially effective interaction. eurekaselect.com

Predictive Modeling of Environmental Fate Parameters

Computational models are valuable for predicting the environmental fate of chemicals, which is crucial for risk assessment. researchgate.netnih.gov These models use the chemical's physicochemical properties, often calculated or estimated, to predict its distribution and persistence in different environmental compartments like soil, water, and air. researchgate.net

For this compound, its behavior can be predicted by analogy to the extensively studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). researchgate.netwikipedia.org Key parameters for environmental fate include soil sorption (Koc), water solubility, and degradation half-life. Models like fugacity-based compartmental models can predict how the chemical will be distributed. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and other machine learning models, such as Support Vector Machines (SVM), can be trained on databases of known compounds to predict biodegradability and toxicity. nih.gov

Based on data for the related 2,4-D, this compound is expected to have low binding affinity in most mineral soils, making it mobile and a potential leaching risk if not degraded. wikipedia.org Microbial breakdown is the primary degradation pathway in soil and water. wikipedia.org The half-life would be expected to be relatively short in aerobic soil and water environments but significantly longer in anaerobic conditions. wikipedia.org

Table 3: Predicted Environmental Fate Parameters (by analogy to 2,4-D)

Parameter Predicted Behavior Significance
Soil Sorption Low to intermediate mobility Indicates potential for leaching into groundwater. wikipedia.org
Aerobic Degradation Rapid microbial breakdown Suggests low persistence in oxygen-rich soils and water. wikipedia.org
Anaerobic Degradation Slow breakdown, more persistent Can persist in oxygen-depleted sediments and water. wikipedia.org

| Primary Degradation Route | Microbial metabolism | The chemical is primarily broken down by microorganisms in the environment. wikipedia.org |

Adsorption/Desorption Coefficient Prediction

The environmental fate and mobility of the chemical compound this compound are significantly influenced by its adsorption and desorption characteristics in soil and sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. A high Koc value suggests that the compound will preferentially adsorb to soil and organic matter, reducing its mobility in the environment, while a low Koc value indicates a higher potential for leaching into groundwater.

Direct experimental measurement of the Koc for every chemical is not always feasible. Therefore, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict these values based on the physicochemical properties of the molecule. naccho.org These models establish a mathematical relationship between a chemical's properties and its environmental partitioning behavior.

For this compound, key physicochemical properties that inform the prediction of its Koc value have been estimated through computational models. These properties provide the foundation for understanding its likely environmental distribution.

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for Adsorption/Desorption
Molecular Formula C₁₃H₈Cl₂O₃Provides the basic composition of the molecule.
Molecular Weight 283.11 g/mol Influences diffusion and transport processes. vulcanchem.com
logP (Octanol-Water Partition Coefficient) ≈ 3.2This value indicates a high degree of lipophilicity, suggesting a tendency to partition from water into organic phases like soil organic matter. vulcanchem.com
pKa (Acid Dissociation Constant) ≈ 4.1As a carboxylic acid, the compound's ionization state is pH-dependent. At environmental pH values above its pKa, it will exist predominantly in its anionic form, which is generally more water-soluble and less likely to adsorb to negatively charged soil particles. vulcanchem.com
Water Solubility <1 g/L at 20°C (estimated)Lower water solubility often correlates with higher adsorption to soil and sediment. vulcanchem.com

The prediction of the Koc value for this compound would typically involve the use of established QSAR models that take into account parameters such as the logP and pKa. Given its high lipophilicity (logP ≈ 3.2), the compound is expected to have a significant affinity for organic carbon in soil. However, its acidic nature (pKa ≈ 4.1) means that at neutral or alkaline pH, it will be ionized, which could increase its mobility in water and decrease its adsorption. The interplay between these properties determines the ultimate Koc value and the compound's environmental behavior.

Biodegradation Pathway Prediction

The environmental persistence of this compound is largely determined by its susceptibility to microbial degradation. While specific experimental studies on the biodegradation of this exact compound are not extensively documented, a reliable prediction of its metabolic fate can be constructed based on the well-established degradation pathways of structurally analogous compounds, most notably the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgnih.gov

Computational, or in silico, biodegradation pathway prediction systems utilize databases of known microbial enzymatic reactions to forecast the likely sequence of metabolic transformations a chemical will undergo. iaea.org For this compound, the predicted pathway would likely be initiated by enzymatic cleavage of the ether bond, a common initial step in the degradation of phenoxyalkanoic acid derivatives. vulcanchem.com

The predicted aerobic biodegradation pathway is likely to proceed through the following key steps:

Ether Bond Cleavage: The initial attack is predicted to be the cleavage of the ether linkage connecting the dichlorophenoxy and benzoic acid moieties. This reaction is often catalyzed by a dioxygenase enzyme, which would result in the formation of two primary metabolites: 2,4-dichlorophenol (B122985) and 4-hydroxybenzoic acid.

Aromatic Ring Hydroxylation and Cleavage: The resulting intermediates, 2,4-dichlorophenol and 4-hydroxybenzoic acid, are both subject to further microbial degradation. 2,4-dichlorophenol is typically hydroxylated to form a dichlorocatechol, which then undergoes ring cleavage (either ortho or meta cleavage) by dioxygenase enzymes. vulcanchem.com Similarly, 4-hydroxybenzoic acid is a common natural product and is readily metabolized by many microorganisms, typically through hydroxylation to form protocatechuic acid, which is then funneled into the tricarboxylic acid (TCA) cycle.

Mineralization: The ultimate fate of the cleaved aromatic rings is their conversion into central metabolic intermediates, such as those in the TCA cycle, leading to the production of carbon dioxide, water, and chloride ions.

The following table outlines the predicted major steps in the biodegradation pathway of this compound.

Predicted Aerobic Biodegradation Pathway of this compound

StepPrecursorReactionPredicted Product(s)Enzyme Class (Predicted)
1 This compoundEther bond cleavage2,4-Dichlorophenol and 4-Hydroxybenzoic acidDioxygenase
2a 2,4-DichlorophenolHydroxylation3,5-DichlorocatecholMonooxygenase/Hydroxylase
2b 4-Hydroxybenzoic acidHydroxylationProtocatechuic acidMonooxygenase/Hydroxylase
3a 3,5-DichlorocatecholAromatic ring cleavageChloro-muconic acid derivativesDioxygenase
3b Protocatechuic acidAromatic ring cleavageβ-Carboxy-cis,cis-muconic acidDioxygenase
4 Acyclic intermediatesFurther metabolismIntermediates of the TCA cycleVarious hydrolases, reductases, etc.

This predicted pathway highlights the likely biological transformation of this compound in an aerobic environment, leading to its eventual breakdown and mineralization. The specific enzymes and microbial species capable of these transformations would require experimental verification.

Future Research Directions and Emerging Academic Applications

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

While traditional chemical synthesis routes for phenoxybenzoic acids are well-established, future research is increasingly focused on developing more sustainable and efficient methods. Unconventional synthetic pathways, such as those employing novel catalysts or reaction conditions, are being explored to improve yields, reduce byproducts, and lower the environmental footprint of production. A facile route for synthesizing novel 2-benzylthio-4,6-disubstituted pyrimidine (B1678525) analogues has been developed, starting from 2-thiobarbituric acid. researchgate.net

A significant area of interest is the application of biocatalysis. nih.gov This approach utilizes enzymes or whole-cell systems to carry out specific chemical transformations. nih.gov Biocatalysis offers the potential for high selectivity and efficiency under mild reaction conditions, presenting a green alternative to conventional chemical synthesis. nih.gov For instance, researchers are investigating the use of laccase enzymes for the synthesis of antimicrobial aryl iodides from phenolic acids. nih.gov The exploration of enzymes like monooxygenases and cytochrome P450s, known for their role in complex natural product biosynthesis, could open new avenues for the synthesis and modification of 4-(2,4-dichlorophenoxy)benzoic acid and related compounds. nih.gov

Investigation of Novel Biological Targets beyond Established Auxin Mimicry

The primary mode of action of this compound and its analogs is mimicking the plant hormone auxin, leading to uncontrolled growth in susceptible plants. wikipedia.org However, the full spectrum of its biological interactions is likely more complex. Future research aims to identify novel biological targets beyond the well-characterized auxin signaling pathway, which involves TIR1/AFB receptor proteins. frontiersin.orgnih.gov

Studies have shown that compounds with similar structures can interact with a variety of proteins. For example, research on 2,4-dichlorophenoxyacetic acid (2,4-D) has indicated that it can bind to various amino acid residues, suggesting potential interactions with a broader range of proteins than just auxin receptors. nih.gov Investigating these off-target interactions is crucial for a comprehensive understanding of the compound's biological effects and could reveal new mechanisms of action or potential applications. For example, the WD40 repeat scaffold protein RECEPTOR FOR ACTIVATED C KINASE 1A (RACK1A) has been identified as a direct target of a bioactive small molecule that modulates apical hook opening in plants, a process heavily influenced by auxin. pnas.org

Research into Interactions with Other Environmental Contaminants and Synergistic Effects

In the environment, this compound rarely exists in isolation. It is often found alongside other pollutants, such as heavy metals and other pesticides. nih.govnih.gov A critical area of future research is to understand the interactions between this compound and other environmental contaminants. These interactions can lead to synergistic effects, where the combined toxicity is greater than the sum of the individual toxicities.

A recent study investigated the synergistic toxicity of 2,4-D and arsenic in rats, revealing that co-exposure led to increased oxidative stress, DNA damage, apoptosis, and inflammation compared to exposure to either substance alone. nih.gov Such studies are vital for accurate environmental risk assessment, as they more realistically reflect the complex exposure scenarios found in contaminated sites. nih.gov Future work will likely involve more complex mixture toxicity studies to elucidate the mechanisms of these synergistic interactions and to develop predictive models for their effects. A novel water purification technology has shown a synergistic effect between interfacial pre-reduction and PMS activation for the degradation of 2,4-D. nih.gov

Advanced Bioremediation Strategies for Environmental Contamination

The persistence of this compound and related compounds in the environment necessitates the development of effective remediation technologies. nih.gov Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. researchgate.net While several microbial strains capable of degrading 2,4-D have been identified, future research is focused on developing more advanced and efficient bioremediation strategies. nih.govvjs.ac.vn

This includes the engineering of microorganisms with enhanced degradation capabilities through techniques like synthetic biology. nih.gov For example, researchers have successfully engineered Escherichia coli with a complete degradation pathway for 2,4-D, enabling it to use the herbicide as a sole carbon source. nih.gov Another approach involves the use of microbial consortia, where different microbial species work together to achieve complete degradation of the compound. researchgate.net Furthermore, exploring the microbial diversity in pristine environments may lead to the discovery of novel degradation genes and pathways. nih.gov The study of methanogenic enrichment cultures from Amazonian soil has shown the potential for biotransformation of 2,4-D under anoxic conditions. researchgate.net

Application in Chemical Probe Development for Biological Systems

Small molecules with specific biological activities are invaluable tools for dissecting complex biological processes. nih.gov this compound and its analogs, due to their auxin-like properties, have the potential to be developed into chemical probes to study auxin biology. nih.gov Chemical probes can be used to modulate the function of specific proteins or pathways in a controlled manner, allowing researchers to investigate their roles in plant growth and development. nih.gov

The development of auxin analogs with altered receptor binding affinities has already provided insights into the specificities of the TIR1/AFB auxin co-receptor complex. nih.gov For instance, the synthetic auxin picloram (B1677784) shows a significantly higher affinity for the AFB5 receptor over TIR1, which has been instrumental in confirming the role of this specific receptor in hypocotyl elongation. nih.gov Future research could focus on synthesizing a library of this compound derivatives and screening them for specific biological activities, leading to the discovery of novel chemical probes for studying plant hormone signaling and other cellular processes. nih.gov

Interdisciplinary Research Integrating Omics Technologies with Compound Exposure Studies

The advent of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, provides a powerful toolkit for understanding the global cellular response to chemical exposure. Integrating these technologies with studies on this compound exposure can provide a comprehensive, system-level view of its biological effects.

Transcriptomic studies on plants treated with 2,4-D have revealed widespread changes in gene expression, affecting not only auxin-related pathways but also those involved in stress response, metabolism, and cell wall modification. frontiersin.orgnih.govnih.govoup.com These studies indicate that the effects of this compound are more far-reaching than previously thought. Future research will likely involve multi-omics approaches to create detailed molecular maps of the cellular response to this compound. This will not only enhance our understanding of its mode of action but also aid in identifying biomarkers of exposure and in assessing its potential risks to non-target organisms.

Data Tables

Table 1: Investigated Biological Interactions and Effects

Research AreaKey FindingsReferences
Novel Biological Targets The WD40 repeat scaffold protein RACK1A is a direct target of a small molecule that modulates plant development processes influenced by auxin. pnas.org
Synergistic Toxicity Co-exposure to 2,4-D and arsenic in rats leads to significantly increased oxidative stress, DNA damage, and inflammation. nih.gov
Transcriptomics Exposure to 2,4-D in plants induces widespread changes in gene expression, affecting auxin, ethylene (B1197577), and abscisic acid pathways, as well as genes involved in metabolism and cellular communication. frontiersin.orgnih.govnih.govoup.com

Table 2: Emerging Applications and Strategies

Application/StrategyDescriptionReferences
Biocatalysis Utilization of enzymes and whole-cell systems for the sustainable and selective synthesis of this compound and related compounds. nih.gov
Advanced Bioremediation Engineering of microorganisms and use of microbial consortia for the enhanced degradation of environmental contaminants. nih.govresearchgate.net
Chemical Probes Development of derivatives of this compound as tools to study plant hormone signaling and other biological processes. nih.govnih.gov
Omics Integration Combining transcriptomics, proteomics, and metabolomics to gain a systems-level understanding of the biological effects of compound exposure. frontiersin.orgnih.govnih.govoup.com

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(2,4-Dichlorophenoxy)benzoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, refluxing 2,4-dichlorobenzoic acid in methanol with concentrated sulfuric acid for 4 hours, followed by recrystallization from ethanol, is a standard protocol . Key parameters include:
  • Catalyst selection : Sulfuric acid acts as a catalyst for esterification.
  • Reaction time : Prolonged reflux ensures complete conversion.
  • Purification : Ice-water precipitation and ethanol recrystallization minimize impurities.
    Yield improvements can be achieved by adjusting molar ratios (e.g., 0.01 mol starting material in 20 mL methanol) and optimizing solvent purity.

Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy for verifying aromatic proton environments and substituent positions.
  • FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight validation.
    Cross-referencing with databases like PubChem (CID: 3798102) ensures structural accuracy .

Q. How can researchers assess the herbicidal activity of this compound in plant model systems?

  • Methodological Answer : Conduct dose-response experiments using:
  • Model plants : Arabidopsis or monocotyledonous species to evaluate selective toxicity.
  • Bioassays : Measure root elongation inhibition or chlorophyll degradation.
  • Comparative analysis : Benchmark against established auxin-like herbicides (e.g., 2,4-D) to identify structural-activity relationships .

Advanced Research Questions

Q. What metabolic pathways are involved in the microbial degradation of this compound, and how can degradation intermediates be identified?

  • Methodological Answer : Flavobacterium sp. degrades the compound via ether cleavage , producing 2,4-dichlorophenol and 4-chlorocatechol, followed by β-oxidation to butyric/crotonic acids . To identify intermediates:
  • Liquid chromatography-mass spectrometry (LC-MS) : Track metabolite formation.
  • Enzyme assays : Monitor activity of catechol dioxygenases.
  • Isotopic labeling : Use ¹³C-labeled substrates to trace degradation pathways.

Q. How does the intercalation of this compound into layered hydroxide nanomaterials affect its stability and release kinetics?

  • Methodological Answer : Intercalation into zinc layered hydroxide (ZLH) enhances stability and enables controlled release . Key steps include:
  • Co-precipitation : Synthesize ZLH nanohybrids under nitrogen atmosphere.
  • X-ray diffraction (XRD) : Confirm interlayer spacing changes (e.g., from 8.9 Å to 26.7 Å post-intercalation).
  • Release studies : Use phosphate buffer (pH 7.4) to simulate physiological conditions and monitor release via UV-Vis spectroscopy.

Q. What analytical strategies should be employed to resolve discrepancies in chromatographic data when quantifying this compound in environmental samples?

  • Methodological Answer : Address matrix interference and co-elution issues by:
  • Sample cleanup : Solid-phase extraction (SPE) with C18 cartridges.
  • Chromatographic optimization : Use reverse-phase HPLC with a gradient elution (e.g., acetonitrile/water + 0.1% formic acid).
  • Mass spectrometry : Employ MRM (multiple reaction monitoring) modes for specificity .

Q. How can researchers design experiments to determine the environmental persistence of this compound in soil ecosystems?

  • Methodological Answer : Use microcosm studies with:
  • Soil types : Vary organic matter content and pH to assess degradation variability.
  • LC-MS/MS quantification : Measure parent compound and metabolites (e.g., 2,4-dichlorophenol) over time.
  • Microbial community analysis : 16S rRNA sequencing to identify degraders like Flavobacterium .

Q. What methodological approaches are recommended for validating the purity of this compound reference materials in analytical chemistry applications?

  • Methodological Answer : Validate purity using:
  • DSC (Differential Scanning Calorimetry) : Confirm melting point consistency (e.g., ~217–220°C).
  • HPLC-DAD : Ensure >98% purity with a C18 column and 254 nm detection.
  • Certified reference materials (CRMs) : Cross-check against EPA-approved standards (e.g., CAS 94-82-6) .

Data Contradiction Analysis

  • Observed Discrepancy : Conflicting degradation rates in soil vs. aqueous systems.
    • Resolution : Soil organic matter may adsorb the compound, slowing microbial access. Perform comparative studies with sterilized controls to distinguish biotic/abiotic degradation .

Key Metabolites Identified in Microbial Degradation

MetaboliteDetection MethodSignificance
2,4-DichlorophenolGC-MS (EI mode)Indicates ether cleavage
4-ChlorocatecholLC-MS/MS (MRM)Suggests ring-hydroxylation
Butyric acidNMRConfirms aliphatic chain oxidation

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(2,4-Dichlorophenoxy)benzoic acid
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4-(2,4-Dichlorophenoxy)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.